Ethyl 3,4-dibromo-2-fluorobenzoate
Overview
Description
Ethyl 3,4-dibromo-2-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dibromo-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of ethyl benzoate derivatives. One common method involves the bromination of ethyl 2-fluorobenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems allows for better scalability and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dibromo-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to form ethyl 3,4-dibromo-2-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of benzyl alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 3,4-dibromo-2-fluorobenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its structural similarity to certain biological substrates.
Medicine: Potential use in drug development for its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,4-dibromo-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can interact with biological targets .
Comparison with Similar Compounds
Ethyl 3,4-dibromo-2-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-fluorobenzoate: Lacks one bromine atom, which may affect its reactivity and binding properties.
Ethyl 3,6-dibromo-2-fluorobenzoate: The position of the bromine atoms differs, potentially altering its chemical behavior.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains additional functional groups, making it useful in different applications
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of both bromine and fluorine atoms, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3,4-dibromo-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOMSDARCWLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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